molecular formula C12H10F3N3O3 B13675694 Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13675694
M. Wt: 301.22 g/mol
InChI Key: POAQWVGGFFBASO-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate is a chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a 1,2,4-triazole core, a heterocycle renowned for its widespread presence in biologically active molecules and pharmaceuticals . The structure is further functionalized with a 4-(trifluoromethoxy)phenyl group at the 5-position and an ethyl ester at the 3-position, offering versatile sites for further chemical modification. The trifluoromethoxy (OCF₃) group is a common pharmacophore in modern drug design due to its ability to enhance metabolic stability and influence the lipophilicity and bioavailability of lead compounds . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to confer a range of biological activities. Molecules based on this core have been reported to exhibit anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and anti-HIV properties, making them valuable templates for developing new therapeutic agents . The ethyl ester functional group serves as a synthetic handle, allowing researchers to readily synthesize further derivatives, such as carboxylic acids or amides, for structure-activity relationship (SAR) studies. As such, this compound is a key intermediate for researchers synthesizing novel triazole-based compounds for screening against various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H10F3N3O3

Molecular Weight

301.22 g/mol

IUPAC Name

ethyl 3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H10F3N3O3/c1-2-20-11(19)10-16-9(17-18-10)7-3-5-8(6-4-7)21-12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18)

InChI Key

POAQWVGGFFBASO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediates

A representative method involves preparing ethyl (Z)-2-chloro-2-(2-(4-trifluoromethoxyphenyl)hydrazono)acetate as a key intermediate (6b). This intermediate is synthesized by reacting ethyl 2-chloroacetoacetate with 4-(trifluoromethoxy)phenyl hydrazine derivatives under controlled conditions:

  • Reagents: Ethyl 2-chloroacetoacetate, 4-(trifluoromethoxy)phenyl hydrazine, sodium acetate.
  • Solvent: Typically aqueous or organic solvents such as dichloromethane or ethanol.
  • Conditions: Stirring at room temperature or mild heating for several hours (e.g., 2-6 hours).

The yield for this step is generally high, with reported yields around 85% for similar hydrazone derivatives.

Cyclization to 1,2,4-Triazole Core

The hydrazone intermediate undergoes cyclization under acidic conditions to form the triazole ring. Trifluoroacetic acid (TFA) is commonly used as a cyclization agent:

  • Reagents: Trifluoroacetic acid.
  • Solvent: Dichloromethane.
  • Conditions: Addition of TFA dropwise at low temperature (0 ºC) followed by stirring at room temperature for 1 hour.
  • Work-up: The reaction mixture is poured into ice-water, extracted, washed with water and brine, dried over sodium sulfate, and evaporated to yield the triazole intermediate.

This step converts the hydrazone to the triazole ring while maintaining the ethyl ester group intact.

Purification and Characterization

The crude product is typically purified by trituration with ether or by recrystallization to afford the pure ethyl 5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate as a solid. Analytical techniques used to confirm structure and purity include:

  • Melting point determination.
  • Mass spectrometry (MS) with electrospray ionization (ESI).
  • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
  • High-performance liquid chromatography (HPLC) to confirm purity (>95%).

For example, MS (ESI) typically shows a molecular ion peak consistent with the expected molecular weight, and ^1H NMR confirms the aromatic and ethyl ester protons.

Representative Reaction Scheme Summary

Step Reagents/Conditions Product/Outcome Yield (%) Notes
1 Ethyl 2-chloroacetoacetate + 4-(trifluoromethoxy)phenyl hydrazine, sodium acetate, r.t., 2-6 h Ethyl (Z)-2-chloro-2-(2-(4-trifluoromethoxyphenyl)hydrazono)acetate (6b) ~85 Hydrazone intermediate
2 TFA, CH2Cl2, 0 ºC to r.t., 1 h Cyclized triazole intermediate 60-90 Cyclization to 1,2,4-triazole
3 Purification by trituration or recrystallization Pure this compound - Characterization by MS, NMR, HPLC

Alternative Synthetic Routes and Variations

While the above method is well-documented, alternative approaches may involve:

  • Using substituted hydrazides or hydrazines with different protecting groups.
  • Employing microwave-assisted synthesis to reduce reaction times.
  • Variations in solvents and catalysts to optimize yield and purity.

However, the core strategy remains the formation of the hydrazone intermediate followed by acid-mediated cyclization.

Research Outcomes and Applications

The described preparation methods have been validated in multiple research studies focusing on structure-activity relationships of triazole derivatives containing trifluoromethoxy groups, which are known to influence biological activity and metabolic stability. The high purity (>95%) and reproducibility of the synthesis enable reliable biological evaluation and further derivatization.

Chemical Reactions Analysis

Ester Hydrolysis and Amidation

The ethyl ester undergoes hydrolysis (1 M HCl, reflux) to yield the carboxylic acid derivative, which is further functionalized via amidation. Ammonolysis with NH₃/MeOH produces 5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, a pharmacologically relevant intermediate .

Nucleophilic Substitution

The trifluoromethoxy group participates in SNAr reactions under basic conditions (K₂CO₃, DMF, 60°C), enabling substitution with thiols or amines to yield derivatives with modified electronic profiles .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the triazole C-5 position. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C) achieve 70–85% yields .

Comparative Reaction Data

Reaction TypeConditionsYieldCatalystSource
Click CycloadditionTHF/H₂O, CuSO₄, 12 h, rt78%Cu(I)
Ester Hydrolysis1 M HCl, reflux, 6 h92%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 12 h83%Pd(0)
Flow SynthesisTriphosgene, N-formylglycine, continuous flow81%

Mechanistic Insights

  • Click Chemistry: Cu(I) facilitates alkyne-azide cyclization via a stepwise mechanism, forming a six-membered copper intermediate .

  • Ester Reactivity: The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the triazole C-3 position, promoting nucleophilic attacks .

Scientific Research Applications

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

1,2,4-Triazole-3-carboxylates exhibit diverse biological activities depending on substituents. Key structural analogs include:

Compound Name Substituent at Position 5 Key Properties/Activities Reference
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-(Trifluoromethyl)phenyl Enhanced lipophilicity; potential enzyme inhibition (e.g., GlcN-6-P)
Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate Pyridin-2-yl Improved water solubility; anti-inflammatory activity
Ethyl 5-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate 2-Chlorophenyl Antibacterial and antiproliferative effects
Ethyl 5-iodo-1H-1,2,4-triazole-3-carboxylate Iodo High molecular weight (267.02 g/mol); used as a synthetic intermediate

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy or methyl substituents, enhancing blood-brain barrier penetration .
  • Stability : Hydrolysis of the ethyl ester group (e.g., to carboxylic acids as in ) is slower in trifluoromethoxy derivatives due to reduced electron density at the ester carbonyl .

Research Implications

The trifluoromethoxy group distinguishes Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate from analogs by balancing lipophilicity and metabolic stability. Future studies should explore its pharmacokinetics and compare its binding affinities with targets like GlcN-6-P synthase using molecular docking . Structural optimization could involve hybridizing the trifluoromethoxy group with pyridyl or thiophene substituents to amplify bioactivity .

Biological Activity

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate with a trifluoromethoxy-substituted phenyl group. The general synthetic route can be summarized as follows:

  • Preparation of the Triazole Ring : The starting material is an appropriate substituted hydrazine that reacts with ethyl acetoacetate to form the triazole scaffold.
  • Introduction of the Trifluoromethoxy Group : This is achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
  • Carboxylation : The final step involves carboxylation to yield the desired ethyl ester derivative.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown promising results:

  • In vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties:

  • Cell Line Studies : In vitro assays on cancer cell lines such as HCT-116 and T47D revealed IC50 values of 27.3 µM and 43.4 µM respectively, suggesting moderate cytotoxic effects . The mechanism appears to involve the induction of apoptosis in cancer cells.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Cholinesterase Inhibition : Preliminary studies suggest that derivatives containing the triazole ring can act as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli32 µg/mL
AnticancerHCT-11627.3 µM
AnticancerT47D43.4 µM
Enzyme InhibitionAcetylcholinesterase (AChE)Not specified

Case Studies

Several case studies highlight the relevance of this compound in drug development:

  • Study on Antimicrobial Efficacy : A comparative study evaluated various triazole derivatives for their antimicrobial efficacy. This compound was among the top performers against resistant bacterial strains .
  • Cancer Cell Apoptosis Induction : Research demonstrated that treatment with this compound led to increased apoptosis markers in cancer cell lines, supporting its potential role in cancer therapy .

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